N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide
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Overview
Description
N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further linked to an ethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions. For instance, the reaction between 3-(trifluoromethyl)benzohydrazide and an appropriate nitrile in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.
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Attachment of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions. For example, the oxadiazole intermediate can be treated with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl-substituted oxadiazole.
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Formation of the Prop-2-enamide Moiety: : The final step involves the introduction of the prop-2-enamide group. This can be achieved through a coupling reaction between the ethyl-substituted oxadiazole and acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can target the oxadiazole ring or the prop-2-enamide moiety, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoromethyl group and oxadiazole ring are known to enhance the biological activity and stability of compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring can enhance the compound’s binding affinity to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-enamide
- N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-ynamide
Uniqueness
N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its reactivity and potential bioactivity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-3-5(15)12-4(2)6-13-7(14-16-6)8(9,10)11/h3-4H,1H2,2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWVQXRHATVHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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